Physicochemical properties of 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine
Physicochemical properties of 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine
An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine
Introduction
The thiazolo[5,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds investigated for their therapeutic potential.[1] These derivatives have shown promise as inhibitors of several kinases, including PI3K, ITK, BCR-ABL, RAF, and VEGFR2.[1] The introduction of specific substituents, such as bromine and fluorine, can significantly modulate the physicochemical and pharmacological properties of the parent molecule. Bromine can act as a handle for further chemical modifications, while fluorine can enhance metabolic stability and binding affinity.[2]
This technical guide provides a comprehensive overview of the predicted physicochemical properties of 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine, a molecule of significant interest in drug discovery. Due to the novelty of this specific derivative, direct experimental data is not extensively available in public literature. Therefore, this document synthesizes information from related compounds and outlines the essential experimental protocols for its complete characterization. This guide is intended for researchers, scientists, and professionals in drug development who are working with or considering the use of this and similar heterocyclic compounds.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its structure and basic identifiers.
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IUPAC Name: 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine
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Molecular Formula: C₆H₂BrFN₂S
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Canonical SMILES: C1=C(F)C=C2C(=N1)N=C(Br)S2
The structure comprises a fused thiazole and pyridine ring system. The bromine atom is situated at the 2-position of the thiazole ring, and the fluorine atom is at the 5-position of the pyridine ring.
Predicted Physicochemical Properties
The following table summarizes the predicted and known physicochemical properties of 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine and its parent structures. These predictions are derived from computational models and data from structurally related compounds.
| Property | 2-Bromo-5-fluoropyridine | Thiazolo[5,4-b]pyridine | Predicted: 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine |
| Molecular Weight | 175.99 g/mol [3] | 136.18 g/mol [4] | ~248.06 g/mol |
| Melting Point | 29-31 °C[5][6] | Not available | Expected to be a solid at room temperature with a relatively high melting point due to its planar, rigid structure. |
| Boiling Point | 80-83 °C at 44 mmHg[5] | Not available | Likely high, with decomposition at atmospheric pressure. |
| Solubility | Not available | Not available | Predicted to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and chlorinated solvents. |
| pKa | -1.63 (predicted)[5] | Not available | The pyridine nitrogen will be basic, but its pKa will be lowered by the electron-withdrawing effects of the fused thiazole ring and the fluorine atom. |
| LogP | 1.6 (predicted for parent)[4] | Not available | The presence of bromine and fluorine will increase lipophilicity. |
Experimental Characterization: A Methodological Approach
For a novel compound like 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine, rigorous experimental determination of its physicochemical properties is crucial. The following section details the standard protocols for this characterization.
Structural Elucidation and Purity Assessment
The identity and purity of a synthesized batch of 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine must be unequivocally confirmed.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: To determine the number and environment of protons.
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¹³C NMR: To identify the carbon skeleton.
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¹⁹F NMR: To confirm the presence and environment of the fluorine atom.
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2D NMR (COSY, HSQC, HMBC): To establish connectivity between atoms.
2. Mass Spectrometry (MS):
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High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass.
3. Elemental Analysis:
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To determine the percentage composition of C, H, N, and S, providing further confirmation of the empirical formula.
4. Purity Determination:
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High-Performance Liquid Chromatography (HPLC): Coupled with a UV detector to assess purity. A gradient method using water and acetonitrile with a C18 column is a common starting point.
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Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of the main peak and any impurities.[7]
Workflow for Structural Characterization
Caption: Standard workflow for the experimental determination of key physicochemical properties.
Reactivity and Stability
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Chemical Stability: The stability of 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine should be assessed under various conditions (e.g., different pH values, temperatures, and in the presence of light) to determine its shelf-life and handling requirements. [8]* Reactivity: The bromine atom at the 2-position is susceptible to nucleophilic substitution and can be utilized in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further chemical diversity. This is a key feature for its use as a building block in medicinal chemistry.
Applications in Drug Discovery
The thiazolo[5,4-b]pyridine scaffold is of significant interest in drug discovery due to its resemblance to purines, allowing it to interact with a variety of biological targets. [9]
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Kinase Inhibition: As mentioned, derivatives of this scaffold have been identified as inhibitors of several kinases, which are crucial targets in oncology and immunology. [1][10]The specific substitution pattern of 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine may confer unique selectivity and potency profiles.
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Antimicrobial Agents: Some thiazolopyridine derivatives have demonstrated antimicrobial activity. [9]* Fragment-Based Drug Discovery (FBDD): This molecule can serve as a valuable fragment for screening against various protein targets. The bromine atom provides a vector for fragment evolution.
Conclusion
2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine is a promising heterocyclic compound with significant potential in drug discovery and materials science. While direct experimental data is currently sparse, this guide provides a robust framework for its characterization based on the properties of related structures and established analytical methodologies. The outlined experimental protocols offer a clear path for researchers to fully elucidate its physicochemical profile, enabling its effective application in the development of novel therapeutics and functional materials. The strategic placement of the bromo and fluoro substituents makes this a versatile scaffold for further chemical exploration.
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